2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6, an amino group at position 4, and a sulfanyl acetamide moiety linked to a 3-chloro-4-methylphenyl group. The triazinone ring system is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-7-8-14(10-15(12)20)22-17(26)11-28-19-24-23-16(18(27)25(19)21)9-13-5-3-2-4-6-13/h2-8,10H,9,11,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJAZGJBOVAYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework Construction
Formation of the 1,2,4-Triazin-5-one Backbone
The 1,2,4-triazin-5-one core is synthesized via cyclocondensation of acetamidrazone with glyoxal derivatives. In a representative procedure, acetamidrazone reacts with glyoxal in ethanol under reflux (78–80°C) for 6–8 hours, yielding 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylate. The benzyl group at position 6 is introduced by substituting the carboxylate with benzylamine in tetrahydrofuran (THF) at 0–5°C, achieving a 67% yield after recrystallization from ethyl acetate.
Key Reaction Parameters:
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetamidrazone + Glyoxal | Ethanol | 78–80 | 6–8 | 58 |
| Intermediate + Benzylamine | THF | 0–5 | 2 | 67 |
Sulfanyl Group Introduction
Sulfenylation via Thiol-Disulfide Exchange
The sulfanyl moiety at position 3 is installed using a sulfenylation reaction. The triazinone intermediate is treated with p-nitrobenzene sulfenyl chloride (2a) in dichloromethane (DCM) at room temperature for 12 hours, forming the sulfenamide derivative (3a) in 46% yield. Subsequent alkylation with methyl iodide in dimethylformamide (DMF) at 50°C for 4 hours converts the secondary amine to a tertiary amine (4a, 49% yield).
Oxidation to Stabilize the Sulfanyl Group
Oxidation of the sulfenamide (3a) with meta-chloroperbenzoic acid (MCPBA) in DCM at 0°C for 2 hours produces the sulfonamide (5a, 25%) and sulfinamide (6a, 2.3%). However, this route is less efficient for the target compound, necessitating alternative approaches.
Acetamide Side-Chain Coupling
Nucleophilic Acyl Substitution
The acetamide group is introduced via reaction of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of triethylamine (TEA) in DCM. The resulting 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is then coupled to the sulfanyltriazinone using potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours, achieving a 72% yield.
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60 | 72 |
| NaHCO₃ | DMF | 80 | 58 |
Purification and Characterization
Alternative Synthetic Routes
Challenges and Mitigation Strategies
Sulfur Oxidation Side Reactions
Unwanted sulfoxide/sulfone formation during MCPBA oxidation is minimized by:
Industrial-Scale Considerations
Emerging Methodologies
Analytical Profiling and Quality Control
Stability Studies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives and alcohols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazine derivatives. The compound under discussion has shown promising results against various bacterial strains. For instance, compounds with similar triazine structures have been reported to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antimicrobial efficacy, suggesting that the compound could be optimized for better performance against resistant strains .
Anticancer Potential
The triazine scaffold has been explored for its anticancer properties. Research indicates that derivatives of triazines can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may possess similar anticancer activity due to its structural features that allow interaction with biological targets involved in cancer progression. Recent studies have focused on hybrid molecules combining triazine with other pharmacophores to improve their anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazole and triazine derivatives for their antimicrobial activity. Compounds were tested against a panel of bacteria including E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin and vancomycin. The compound's structure suggests it could be a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation, a series of triazine-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that some derivatives significantly inhibited cell proliferation and induced apoptosis in breast and colon cancer cells. This suggests that the compound could be further studied as a potential anticancer agent, especially when combined with other therapeutic modalities to enhance efficacy .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA and other pathogens; potential for optimization based on SAR studies. |
| Anticancer Potential | Induces apoptosis in cancer cells; further research needed to explore combination therapies. |
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazine ring could bind to active sites, while the sulfanyl group might form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (): Triazinone substituent: Methyl instead of benzyl. Phenyl substituent: 2,4-dimethyl vs. 3-chloro-4-methyl.
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (): Triazinone substituent: Methyl instead of benzyl. Phenyl substituent: 4-isopropyl vs. 3-chloro-4-methyl. Implications: The isopropyl group introduces steric hindrance, which may disrupt binding to hydrophobic pockets in target enzymes .
Research Findings and Implications
- Crystallography: The benzyl group in the target compound may induce distinct crystal packing vs. methyl analogues, as seen in triazinone derivatives analyzed via SHELX (). Such differences can influence dissolution rates and stability .
- Activity Comparison : highlights that nitro-substituted aryl groups enhance antimycobacterial activity. The chloro substituent in the target compound may mimic this effect, though direct comparative data are lacking .
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide (CAS Number: 886963-59-3) is a triazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable structural elements:
- Triazine Ring : A five-membered ring containing three nitrogen atoms.
- Benzyl Group : Contributes to hydrophobic interactions and can enhance biological activity.
- Sulfanyl Linkage : May play a role in the compound's reactivity and interaction with biological targets.
Molecular Formula : C₁₈H₁₅ClN₅O₂S
Molecular Weight : 436.3 g/mol
Antibacterial Activity
Research indicates that triazine derivatives exhibit significant antibacterial properties. The compound was evaluated against various Gram-positive and Gram-negative bacteria, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.250 µg/mL |
| Pseudomonas aeruginosa | 0.500 µg/mL |
The antibacterial efficacy is attributed to the presence of electron-withdrawing groups, such as the chloro substituent on the phenyl ring, which enhances the compound's interaction with bacterial enzymes and cell membranes .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various human cancer cell lines. The compound exhibited varying degrees of cytotoxicity:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HT29 (Colorectal cancer) | 1.98 ± 1.22 |
| MCF7 (Breast cancer) | 2.50 ± 0.85 |
| A549 (Lung cancer) | 1.61 ± 1.92 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Presence of Amino Group : Essential for enhancing cytotoxic effects.
- Chloro Substituent : Increases lipophilicity and improves binding affinity to target proteins.
- Benzyl Group : Enhances hydrophobic interactions with cellular membranes.
The combination of these features appears to be crucial for maximizing both antibacterial and anticancer activities .
Case Studies
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- A study demonstrated that modifications in the triazine ring significantly affected the antibacterial potency against resistant strains of E. coli and S. aureus.
- Another investigation focused on the anticancer properties of related triazine derivatives, highlighting their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways.
These studies underscore the importance of continued research into triazine derivatives for potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step procedures starting with precursors such as substituted triazines and acetamide derivatives. Key steps include sulfanyl group introduction via nucleophilic substitution and coupling reactions. Reaction conditions require precise temperature control (e.g., 60–80°C for thiolation steps) and solvents like dimethyl sulfoxide (DMSO) or ethanol . Catalysts such as sodium hydride or potassium carbonate are often used to facilitate intermediate formation. Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. How should researchers characterize this compound to confirm structural integrity?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation analysis.
- Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S.
- X-ray Crystallography (if applicable): For definitive structural elucidation, as seen in related triazine derivatives .
Q. What biological targets are hypothesized for this compound?
Structural analogs suggest potential interactions with enzymes such as kinases or proteases, owing to the triazine core’s ability to mimic purine bases. The 3-chloro-4-methylphenyl group may target hydrophobic binding pockets in proteins . Preliminary assays should focus on enzymatic inhibition studies using fluorescence-based or calorimetric methods.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
Discrepancies may arise from variations in substituent electronic effects or steric hindrance. For example:
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Chlorophenyl | Enhanced kinase inhibition | |
| 4-Methylphenyl | Reduced solubility | |
| Use quantum mechanical calculations (e.g., DFT) to model electronic properties and molecular docking to predict binding affinities. Validate with isothermal titration calorimetry (ITC) . |
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Solvent Optimization : Replace DMSO with ethanol-water mixtures to reduce toxicity and improve scalability .
- Catalyst Screening : Test alternatives like DBU (1,8-diazabicycloundec-7-ene) for higher regioselectivity in coupling steps .
- In-line Analytics : Implement HPLC-MS monitoring to detect intermediates and adjust reaction parameters in real time .
Q. How do researchers assess the compound’s metabolic stability for in vivo studies?
- Liver Microsome Assays : Incubate with human/rodent microsomes to identify metabolic hotspots (e.g., oxidation of the benzyl group).
- LC-MS/MS Metabolite Profiling : Track degradation products and quantify half-life .
- CYP450 Inhibition Screening : Evaluate potential drug-drug interactions using fluorogenic substrates .
Q. What computational methods are suitable for SAR (Structure-Activity Relationship) studies?
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the triazine ring) using software like Schrödinger’s Phase.
- MD Simulations : Assess conformational stability of the sulfanyl-acetamide linkage in aqueous environments .
- ADMET Prediction : Tools like SwissADME to forecast bioavailability and blood-brain barrier penetration .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Plasma Protein Binding Assays : Measure free fraction concentrations via equilibrium dialysis .
- Dose-Response Modeling : Apply Hill equation analysis to correlate in vitro IC₅₀ with in vivo ED₅₀ .
Q. What experimental controls are critical for toxicity profiling?
- Negative Controls : Use structurally inert analogs (e.g., triazine derivatives lacking the sulfanyl group) to isolate toxicity mechanisms .
- Positive Controls : Include known hepatotoxins (e.g., acetaminophen) in liver injury assays .
- Genotoxicity Screening : Conduct Ames tests with Salmonella typhimurium strains TA98/TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
